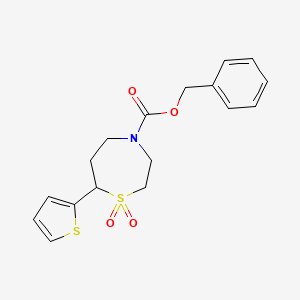

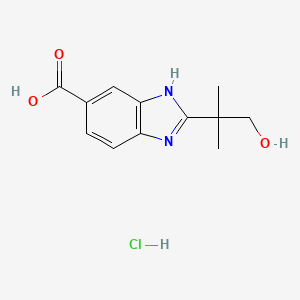

![molecular formula C19H23N3O5 B2937221 ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate CAS No. 896376-15-1](/img/structure/B2937221.png)

ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s a key structure in many pharmaceutical compounds due to its wide range of biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using techniques like melting point analysis and NMR spectroscopy .Scientific Research Applications

Antihypertensive Activity

Piperidine derivatives containing a quinazoline ring system, including structures related to the specified compound, have been synthesized and evaluated for their potential as antihypertensive agents. Compounds with a 2,4-dioxo-1H-quinazolin-3-yl moiety showed significant hypotensive effects in models of hypertension, indicating their promise in the development of new antihypertensive medications (Takai et al., 1986).

α1-Adrenoceptor Antagonist Properties

Quinazoline-based compounds, including variations of the target molecule, have been characterized for their α1-adrenoceptor antagonist properties, demonstrating potential for the treatment of conditions like benign prostatic hyperplasia (BPH) and hypertension. Notably, certain derivatives were found to selectively inhibit α1A-adrenoceptor, offering a targeted pharmacological approach for treating human hyperplastic prostate (Chueh et al., 2002).

Anticancer Agents

The synthesis of piperidine derivatives, including structures similar to the given compound, has led to the discovery of new anticancer agents. These compounds have been evaluated for their efficacy against various cancer cell lines, with some showing significant anticancer activities. This research highlights the potential of such compounds in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).

Optical Applications

Novel compounds related to the specified molecule have been synthesized and evaluated for their optical properties, including their use in photodiode applications. These studies indicate the potential for using such compounds in the development of organic photovoltaic devices and highlight their versatile applications beyond pharmacological interests (Elkanzi et al., 2020).

Corrosion Inhibition

Derivatives of quinazolin-4(3H)-one, including piperazine-substituted variants, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the compounds' effectiveness in protecting steel surfaces from corrosion, showcasing their utility in industrial applications (Chen et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-2-27-18(25)13-7-10-21(11-8-13)16(23)9-12-22-17(24)14-5-3-4-6-15(14)20-19(22)26/h3-6,13H,2,7-12H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLMHZTGYWONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)

![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)

![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)

![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)